molecular formula C16H23NO3 B1405797 tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate CAS No. 1314394-67-6

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate

Cat. No.: B1405797
CAS No.: 1314394-67-6
M. Wt: 277.36 g/mol
InChI Key: NMPMQRGYJICFPR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a phenyl group attached to a pyrrolidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of nitro or halogen groups onto the phenyl ring.

Scientific Research Applications

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(Hydroxymethyl)-3-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    tert-Butyl 3-(Hydroxymethyl)-3-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

    tert-Butyl 3-(Hydroxymethyl)-3-isopropylpyrrolidine-1-carboxylate: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness

tert-Butyl 3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMQRGYJICFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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